1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol (CAS 2380188-35-0) is a synthetic small molecule built on the thieno[3,2-d]pyrimidine scaffold, a recognized purine bioisostere with broad-spectrum protein kinase inhibitory capacity. The compound features a tertiary alcohol-bearing propan-2-ol linker between the 4-amino position of the fused heterocycle and a terminal thiophen-2-yl ring, yielding the molecular formula C₁₃H₁₃N₃OS₂ (MW 291.39).

Molecular Formula C13H13N3OS2
Molecular Weight 291.39
CAS No. 2380188-35-0
Cat. No. B2481927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol
CAS2380188-35-0
Molecular FormulaC13H13N3OS2
Molecular Weight291.39
Structural Identifiers
SMILESCC(CNC1=NC=NC2=C1SC=C2)(C3=CC=CS3)O
InChIInChI=1S/C13H13N3OS2/c1-13(17,10-3-2-5-18-10)7-14-12-11-9(4-6-19-11)15-8-16-12/h2-6,8,17H,7H2,1H3,(H,14,15,16)
InChIKeyDRVGSTUFQAXXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol (CAS 2380188-35-0): Chemical Identity & Kinase-Targeted Scaffold Context for Scientific Procurement


1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol (CAS 2380188-35-0) is a synthetic small molecule built on the thieno[3,2-d]pyrimidine scaffold, a recognized purine bioisostere with broad-spectrum protein kinase inhibitory capacity [1]. The compound features a tertiary alcohol-bearing propan-2-ol linker between the 4-amino position of the fused heterocycle and a terminal thiophen-2-yl ring, yielding the molecular formula C₁₃H₁₃N₃OS₂ (MW 291.39) . Thieno[3,2-d]pyrimidines are established ATP-competitive kinase inhibitor pharmacophores, with marketed clinical candidates such as GDC-0941 (pictilisib) and advanced probes targeting PI3K, FLT3, FAK, STK17B, and MKNK kinases [2][3]. The thiophene-bearing side chain of this compound distinguishes it from closely related furan, phenyl, and methyl-substituted analogs, creating the potential for altered kinase selectivity, lipophilicity, and binding-mode characteristics that cannot be assumed interchangeable at the procurement stage.

Why Generic Substitution is Not Advisable for 1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol in Kinase-Targeted Research


Thieno[3,2-d]pyrimidines are exquisitely sensitive to peripheral substitution: even isosteric replacement at the terminal heterocycle can invert selectivity, alter binding-mode geometry, and shift potency by orders of magnitude. The STK17B chemical probe program demonstrated that the isomeric thieno[2,3-d]pyrimidine SGC-STK17B-1N lost >100-fold activity relative to its thieno[3,2-d] counterpart due solely to altered pyrimidine N1 basicity [1]. Similarly, within a single thieno[3,2-d]pyrimidine series targeting FLT3/FAK, minor modifications to the side-chain aryl group produced IC₅₀ shifts spanning nanomolar to micromolar ranges across structurally related analogs [2]. Consequently, the substitution of 1-({thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol with its furan analog (CAS 2380187-14-2) or any other in-class compound cannot be assumed to preserve target engagement, selectivity window, or physicochemical profile without explicit comparative experimental data. For procurement decisions where target identity and assay continuity matter, these structural nuances are decisive.

Quantitative Differential Evidence for 1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol Versus Closest Analogs


Thiophene vs. Furan Terminal Heterocycle: Calculated Lipophilicity and Predicted Binding Impact

The closest purchasable analog to CAS 2380188-35-0 is 2-(furan-2-yl)-1-({thieno[3,2-d]pyrimidin-4-yl}amino)propan-2-ol (CAS 2380187-14-2), which differs only by replacement of the terminal thiophene with a furan ring . A comparison of computed physicochemical properties reveals a meaningful lipophilicity difference: the thiophene-bearing target compound has a calculated logP (XLogP3) of approximately 2.7, compared to approximately 1.9 for the furan analog [1]. This ΔlogP of ~0.8 units corresponds to a ~6.3-fold difference in octanol-water partition coefficient, which has been shown in thieno[3,2-d]pyrimidine SAR campaigns to influence cell permeability, protein binding, and kinase selectivity profiles [2]. No direct head-to-head kinase panel data for these two specific compounds were identified in the literature as of 2026-05-09; the differentiation is therefore based on computational prediction and class-level SAR inference.

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Thieno[3,2-d]pyrimidine Scaffold Kinase Inhibition Spectrum: Class-Level Potency Benchmarks

The thieno[3,2-d]pyrimidine scaffold to which CAS 2380188-35-0 belongs has well-characterized inhibitory activity against multiple clinically relevant kinases. In the FAK/FLT3 dual-inhibition series, thieno[3,2-d]pyrimidine lead compound 26 achieved IC₅₀ values of 2.5 nM against FAK and <1 nM against FLT3 wild-type and drug-resistant mutants including F691L [1]. In the PI3K class, GDC-0941 (a thieno[3,2-d]pyrimidine) exhibited IC₅₀ values of 3 nM (p110α), 33 nM (p110δ), and 75 nM (p110γ) [2]. For STK17B, the thieno[3,2-d]pyrimidine probe 11s achieved an IC₅₀ of 8 nM with >100-fold selectivity over the closely related STK17A kinase [3]. These class benchmarks demonstrate that the thieno[3,2-d]pyrimidine core enables sub-nanomolar to low-nanomolar potency across structurally diverse kinase targets. The specific compound 2380188-35-0 — carrying the thiophene-substituted amino alcohol side chain — has been annotated by vendors as relevant to FLT3 and EGFR kinase inhibition contexts, though primary peer-reviewed IC₅₀ data for this exact structure were not identified in the public domain .

Kinase inhibition FLT3 FAK PI3K

Patent-Documented Pharmaceutical Composition Inclusion vs. Unclaimed Analogs

The thieno[3,2-d]pyrimidine compound class encompassing CAS 2380188-35-0 is explicitly claimed in patent US-8486953-B2 ('Thienopyrimidines for pharmaceutical compositions'), which describes novel pharmaceutical compositions comprising thienopyrimidine compounds for prophylaxis and/or treatment of diseases influenced by kinase inhibition [1]. This patent family represents a distinct IP position relative to the PI3K-focused patent US-7776856-B2 (assigned to Roche) and the MKNK-targeting patent EP3141552B1 [2][3]. While the specific compound 2380188-35-0 is not individually exemplified with biological data in the publicly available patent examples, its structural inclusion within the claimed generic Markush scope provides a documented IP precedence that close analogs lacking this patent linkage do not share. The furan analog CAS 2380187-14-2, by contrast, was not identified within the claims of US-8486953-B2, creating a potential freedom-to-operate distinction for organizations building on existing patent-protected thienopyrimidine compositions.

Intellectual property Pharmaceutical compositions Kinase disease indications

Recommended Procurement and Application Scenarios for 1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol


Kinase Selectivity Panel Screening: Thiophene vs. Furan Head-to-Head Comparison

The most scientifically justified use of CAS 2380188-35-0 is in side-by-side kinase selectivity profiling against its furan analog (CAS 2380187-14-2). The calculated lipophilicity differential (ΔlogP ≈ 0.8) predicts measurable divergence in kinase binding profiles [1]. Procurement of both compounds simultaneously enables a controlled experiment in which the sole structural variable — thiophene sulfur vs. furan oxygen — is correlated with differential inhibition across a panel of 50–400 kinases. This experimental design directly addresses the SAR hypothesis that terminal heterocycle identity modulates hinge-region hydrogen bonding and hydrophobic pocket occupancy in the thieno[3,2-d]pyrimidine scaffold .

FLT3/FAK Dual Inhibition Lead Optimization Starting Point

Given that the thieno[3,2-d]pyrimidine scaffold has validated sub-nanomolar FLT3 and nanomolar FAK inhibition in peer-reviewed lead series [1], CAS 2380188-35-0 serves as a procurement-accessible entry point for exploring the impact of a tertiary alcohol-thiophene side chain on dual FLT3/FAK potency. The compound can function as a reference standard in SAR expansion libraries aimed at improving selectivity over structurally related kinases or enhancing metabolic stability while preserving the dual inhibition phenotype. Its commercial availability in 95% purity makes it suitable for initial biochemical IC₅₀ determination and co-crystallization trials .

Pharmaceutical Composition Development Referencing US-8486953-B2 Patent Scope

For industrial medicinal chemistry teams seeking to build on composition-of-matter claims within the thienopyrimidine patent landscape, CAS 2380188-35-0 provides a structurally tractable lead within the generic scope of US-8486953-B2 [1]. Unlike the furan analog, which was not identified in these claims, the thiophene-bearing compound offers procurement teams a documented starting point for pharmacokinetic optimization, salt-form screening, or prodrug design within a claimed chemical space. This materially reduces downstream IP risk when the research objective includes eventual composition patent filing.

Chemical Biology Probe Development for Understudied Kinases (Dark Kinase Screening)

The successful deployment of thieno[3,2-d]pyrimidines as high-quality chemical probes for dark kinases (e.g., STK17B probe 11s, IC₅₀ = 8 nM, >100-fold selective) demonstrates the scaffold's capacity to achieve remarkable selectivity through unique binding-mode features including P-loop salt-bridge interactions [1]. CAS 2380188-35-0 can be integrated into chemical biology screening cascades targeting understudied kinases where no selective small-molecule tool exists. The thiophene-substituted amino-alcohol side chain introduces hydrogen-bond donor/acceptor functionality at the solvent-exposed region that may engage kinase-specific P-loop or hinge-region residues not accessible to methyl- or phenyl-substituted analogs, as observed in structural studies of related thieno[3,2-d]pyrimidine-kinase co-complexes .

Quote Request

Request a Quote for 1-({Thieno[3,2-d]pyrimidin-4-yl}amino)-2-(thiophen-2-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.